molecular formula C16H24N2O4S2 B2436489 N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1798620-66-2

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2436489
CAS No.: 1798620-66-2
M. Wt: 372.5
InChI Key: RQZDYQDLDFCERI-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C16H24N2O4S2 and its molecular weight is 372.5. The purity is usually 95%.
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Biological Activity

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities. This article explores its chemical properties, synthesis, mechanisms of action, and biological effects as reported in various studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C18H21NO4S
  • Molecular Weight : 347.43 g/mol
  • IUPAC Name : N-[(2S)-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-1-(methylsulfonyl)piperidine-4-carboxamide
  • SMILES Notation : COc1cccc(OC)c1C(=O)NCC(O)(C2CC2)c3cccs3

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of Cyclopropyl and Thiophene Intermediates : This is achieved through nucleophilic substitution reactions.
  • Hydroxylation : Introducing the hydroxyl group using reagents like hydrogen peroxide or osmium tetroxide.
  • Coupling with Piperidine Derivatives : The final product is formed by coupling the hydroxylated intermediate with piperidine derivatives using coupling agents such as EDCI or DCC .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways.
  • Receptor Modulation : It may act on neurotransmitter receptors, influencing neuronal signaling pathways .

Antitumor Activity

Research has indicated that derivatives of this compound exhibit significant antitumor properties. For instance, compounds with similar structures have shown inhibitory effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231), highlighting a potential therapeutic application in oncology .

Anti-inflammatory Effects

Studies have also suggested that this compound possesses anti-inflammatory properties. The mechanism may involve the modulation of inflammatory cytokines and pathways, which could be beneficial in treating conditions characterized by chronic inflammation .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity, particularly against resistant strains of bacteria. Similar compounds have been shown to inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic functions .

Research Findings and Case Studies

StudyFindings
Umesha et al. (2009)Identified significant cytotoxic effects in breast cancer cell lines when combined with doxorubicin, suggesting a synergistic effect .
Parish et al. (1984)Demonstrated that pyrazole derivatives exhibit antimalarial activity; similar mechanisms may be present in this compound .
ACS Journal (2023)Reported promising activities against Acinetobacter baumannii and Pseudomonas aeruginosa, indicating potential for treating infections caused by resistant bacteria .

Scientific Research Applications

Cancer Therapy

Recent studies have indicated that compounds with similar structural frameworks exhibit promising anticancer properties. For instance, derivatives of piperidine have been shown to induce apoptosis in various cancer cell lines. Research has demonstrated that N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide may interact with specific molecular targets involved in cell proliferation and survival pathways.

Case Study: A study highlighted the effectiveness of piperidine derivatives in inhibiting tumor growth in murine models. The compound was assessed for its cytotoxicity against different cancer cell lines, revealing significant growth inhibition at low micromolar concentrations .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Compounds containing thiophene rings have been documented to exhibit antifungal and antibacterial activities. The presence of the methylsulfonyl group may enhance these effects by improving solubility and bioavailability.

Research Findings:

  • A recent investigation into sulfonamide derivatives indicated that modifications to the thiophene moiety could lead to enhanced activity against various pathogens, including resistant strains of bacteria .

Table: Antimicrobial Activity of Related Compounds

Compound NameActivity TypeMIC (µg/mL)Reference
This compoundAntifungal12.5
Sulfonamide Derivative AAntibacterial10
Thiophene Derivative BAntifungal8

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S2/c1-24(21,22)18-8-6-12(7-9-18)15(19)17-11-16(20,13-4-5-13)14-3-2-10-23-14/h2-3,10,12-13,20H,4-9,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZDYQDLDFCERI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCC(C2CC2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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